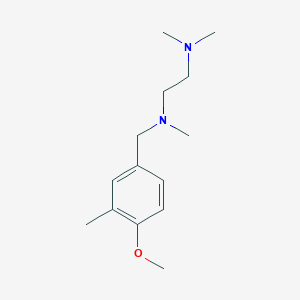

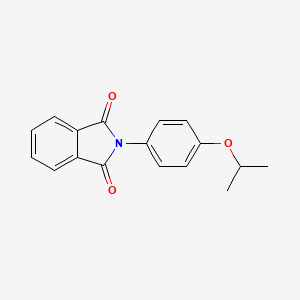

![molecular formula C17H18N2O3 B5676907 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5676907.png)

4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide and its derivatives involves multiple steps, including acylation, alkylation, and condensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving aromatic nucleophilic substitution, Staudinger reactions ([2+2] ketene-imine cycloaddition reaction), and Bischler-Napieralski conditions to produce various analogues with significant yields (Troxler & Weber, 1974), (Nimbalkar et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide and its analogues have been elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR, and X-ray crystallography. These techniques have confirmed the structures and provided insights into the stereochemistry of the compounds (Browne, Skelton, & White, 1981), (Yakan et al., 2020).

Chemical Reactions and Properties

4-{[(2,4-Dimethylphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including nucleophilic replacement reactions of sulphonate esters, which have been crucial for synthesizing derivatives of the compound. These reactions are influenced by factors such as the presence of vicinal axial electronegative substituents, impacting the reactivity and outcomes of the synthetic processes (Ali & Richardson, 1969).

Physical Properties Analysis

The physical properties of 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide derivatives include their solubility in organic solvents, thermal stability, and glass transition temperatures. For instance, certain polyamides and poly(amide-imide)s derived from related diamine monomers have shown high thermal stability, with decomposition temperatures above 400°C, and glass transition temperatures ranging from 235 to 298°C. These materials also exhibited good solubility in polar aprotic solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Chemical Properties Analysis

The chemical properties of 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide include its reactivity in nucleophilic substitution reactions, ability to form various derivatives through acylation and alkylation, and its interaction with different chemical agents. These properties are crucial for its application in the synthesis of complex molecules and in various chemical transformations (Clark & Davenport, 1987).

properties

IUPAC Name |

4-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-11-3-8-15(12(2)9-11)22-10-16(20)19-14-6-4-13(5-7-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWYIQVSOQMVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,4-Dimethylphenoxy)acetyl]amino}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676827.png)

![N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5676831.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5676833.png)

![3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676869.png)

![N-cyclopropyl-3-{5-[(5-methyl-3-thienyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5676875.png)

![(3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid](/img/structure/B5676877.png)

![N,N-dimethyl-N'-(2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5676889.png)

![2-(1-piperidinyl)benzo[cd]indole](/img/structure/B5676892.png)